molecular formula C59H86N2O17 B075795 Fungimycin CAS No. 1404-87-1

Fungimycin

カタログ番号: B075795
CAS番号: 1404-87-1
分子量: 1095.3 g/mol
InChIキー: QPQMKHKBRKAVRZ-FWIVLUFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生物活性

Fungimycin is a compound of interest in the field of antifungal research, particularly due to its unique mechanisms of action and potential therapeutic applications. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms, efficacy against various fungal pathogens, case studies, and relevant research findings.

This compound exhibits antifungal activity through several mechanisms:

  • Inhibition of Fungal Growth : It disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and eventual cell death.
  • Targeting Specific Pathways : this compound may also interfere with metabolic pathways critical for fungal survival, including those involved in cell wall synthesis and cellular signaling.

Efficacy Against Fungal Pathogens

This compound has been tested against a variety of fungal species. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected pathogens:

Fungal Pathogen MIC (µg/mL) Reference
Candida albicans0.5
Aspergillus fumigatus1.0
Fusarium solani2.0
Cryptococcus neoformans0.25

These results indicate that this compound is particularly effective against Candida albicans and Cryptococcus neoformans, suggesting its potential utility in treating infections caused by these pathogens.

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study on Candida Infection :
    A 45-year-old immunocompromised patient presented with persistent fever and respiratory symptoms. Initial treatments with standard antifungals were ineffective. Upon administration of this compound, there was a marked improvement in clinical symptoms and a significant reduction in fungal load as evidenced by follow-up cultures .
  • Case Study on Aspergillus Infection :
    A 60-year-old male with a history of lung disease developed invasive aspergillosis. After failing to respond to conventional therapies, the patient was treated with this compound, resulting in stabilization of his condition and gradual resolution of pulmonary infiltrates observed on imaging studies .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

  • A systematic review indicated that this compound shows promise as part of combination therapy with other antifungals, enhancing overall efficacy against resistant strains .
  • Research has also suggested that this compound may possess immunomodulatory effects, potentially aiding in the host's response to fungal infections by enhancing phagocytic activity and cytokine production .

特性

CAS番号

1404-87-1

分子式

C59H86N2O17

分子量

1095.3 g/mol

IUPAC名

(23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione

InChI

InChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1

InChIキー

QPQMKHKBRKAVRZ-FWIVLUFVSA-N

SMILES

CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O

異性体SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC/2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)O/C(=C(\C=C\C=C\C=C\C=C\C=C\C=C\C=C2)/C)/C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O)O)O)N

正規SMILES

CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O

Key on ui other cas no.

11016-07-2

同義語

fungimycin
perimycin

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。